4-Ethylcatechol-d5

Übersicht

Beschreibung

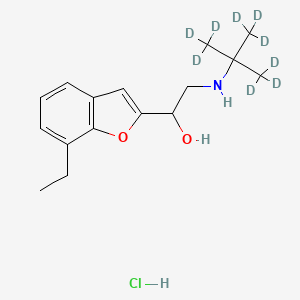

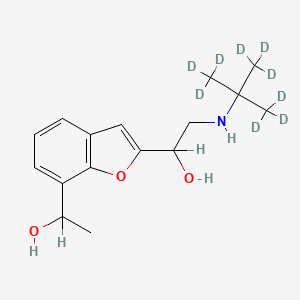

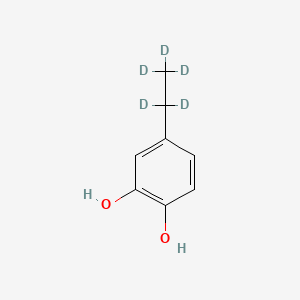

4-Ethylcatechol-d5 is a deuterated form of 4-ethylcatechol, a phenolic compound found in various plants and fruits. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms. The molecular formula of this compound is C8H5D5O2, and it has a molecular weight of 143.19 g/mol.

Wirkmechanismus

Target of Action

The primary target of 4-Ethylcatechol-d5 is the enzyme β-glucuronidase . This enzyme is found in the intestinal microbiota and plays a significant role in the metabolism of glucuronides, a family of compounds involved in detoxification .

Mode of Action

This compound interacts with its target, β-glucuronidase, by inhibiting its activity . Specifically, it has been shown to cause a 65.5% inhibition of β-glucuronidase activity at a concentration of 20 µM . The kinetic profile suggests that this compound acts as a competitive inhibitor of β-glucuronidase .

Biochemical Pathways

The inhibition of β-glucuronidase by this compound affects the metabolism of glucuronides, potentially impacting various biochemical pathways. For instance, it has been reported that this compound can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

Result of Action

The inhibition of β-glucuronidase activity by this compound can lead to a reduction in the risk of colon cancer . By activating the Nrf2 signaling pathway, this compound may also help protect cells from oxidative stress, thereby contributing to the prevention of various diseases, including cancer .

Biochemische Analyse

Biochemical Properties

It is known that 4-Ethylcatechol, a closely related compound, has been shown to inhibit β-glucuronidase activity . This suggests that 4-Ethylcatechol-d5 may interact with enzymes such as β-glucuronidase and potentially influence biochemical reactions.

Cellular Effects

Studies on 4-Ethylcatechol have shown that it can inhibit β-glucuronidase activity, which could contribute to reducing the risk of colon cancer . This suggests that this compound might also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its non-deuterated counterpart, 4-Ethylcatechol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethylcatechol-d5 can be synthesized through a biocatalyzed reaction involving the oxidation of phenols using tyrosinase from Agaricus bisporus, followed by the reduction of ortho-quinones with L-ascorbic acid sodium salt. This method allows for the production of 4-alkylcatechols with varying side chain lengths .

Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. The compound is synthesized in bulk quantities, ensuring high purity and quality. The production process includes strict process parameter control and quality assurance measures to meet the needs of global customers.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethylcatechol-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Oxidation: Tyrosinase from Agaricus bisporus is commonly used as a catalyst for the oxidation of phenols to ortho-quinones.

Reduction: L-ascorbic acid sodium salt is used to reduce ortho-quinones back to catechols.

Major Products: The primary products formed from these reactions include various alkylcatechols, which are important for studying radical scavenging and biological activities .

Wissenschaftliche Forschungsanwendungen

4-Ethylcatechol-d5 has a wide range of scientific research applications:

Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: The compound is used to study metabolic pathways in vivo, providing insights into biological processes and interactions.

Medicine: Research has shown potential therapeutic applications for this compound in treating cancer, inflammation, and oxidative stress-related diseases.

Industry: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.

Vergleich Mit ähnlichen Verbindungen

- 4-Methylcatechol

- 4-Ethylguaiacol

- 2-Methoxy-4-propylphenol

- 4-Vinylphenol

- 1,2-Dihydroxybenzene

- 2,6-Dimethoxyphenol

- Pyrocatechol

Uniqueness: 4-Ethylcatechol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The stable isotope labeling allows for precise tracking and analysis of metabolic pathways and reaction mechanisms, making it a valuable tool in various scientific fields.

Eigenschaften

IUPAC Name |

4-(1,1,2,2,2-pentadeuterioethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLGBNBLMBSXEM-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661955 | |

| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189508-64-2 | |

| Record name | 4-(~2~H_5_)Ethylbenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)